N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Übersicht
Beschreibung
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis. Since then, it has been the focus of numerous scientific studies due to its unique mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
One significant application of compounds related to N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is in the development of fluorescent probes for the detection of metal ions. For instance, certain derivatives have been designed for the dual off–on and on–off fluorescent detection of Zn2+/Cd2+ ions, demonstrating the impact of the electronic properties and substitution patterns on probe sensing capabilities and selectivity (Xu et al., 2014).
Antimicrobial Agents
Another vital application is the synthesis of fluorobenzamides containing thiazole and thiazolidine rings, which show promising antimicrobial activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives exhibiting significant inhibitory activity, highlighting the role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).
Anticonvulsant Pharmacophores
Research has also focused on the design and synthesis of 4-thiazolidinone derivatives acting as agonists of benzodiazepine receptors, indicating their potential as anticonvulsant agents. These studies underscore the importance of the 4-thiazolidinone ring as an anticonvulsant pharmacophore and the role of various functional groups in conferring significant activity in models of induced convulsions (Faizi et al., 2017).
Bioactive Fluorene Derivatives
Additionally, the development of bioactive fluorene derivatives based on thiazole and azetidinone analogues as anticancer and antimicrobial agents has been explored. These derivatives have shown remarkable activity against cancer cell lines and multidrug-resistant bacterial strains, indicating their potential in treating microbial diseases and as therapeutic interventions for cancer (Hussein et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c1-15-6-8-16(9-7-15)23(27)26-24-25-22(14-28-24)18-10-11-21-19(13-18)12-17-4-2-3-5-20(17)21/h2-11,13-14H,12H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMEOSCGHDORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.